![molecular formula C7H8F3NO B577755 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine CAS No. 1207175-61-8](/img/structure/B577755.png)
1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine
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Overview
Description
1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine is an organic compound with the molecular formula C7H8F3NO It is characterized by the presence of a trifluoromethyl group attached to a furan ring and an amine group
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine typically involves multiple steps. One common synthetic route includes the palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols . This method allows for the efficient production of the desired compound under controlled conditions. Industrial production methods may involve similar catalytic processes, ensuring high yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The furan ring and amine group also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine can be compared with similar compounds such as 1,1,1-Trifluoro-2-propanol and 1,1,1-Trifluoropropane-2-ol These compounds share the trifluoromethyl group but differ in their functional groups and overall structure
Biological Activity
1,1,1-Trifluoro-3-(furan-2-yl)propan-2-amine (CAS Number: 1207175-61-8) is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a probe for studying protein-ligand interactions.
The molecular formula of this compound is C7H10F3N, with a molecular weight of 179.14 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C7H10F3N |
Molecular Weight | 179.14 g/mol |
CAS Number | 1207175-61-8 |
Appearance | Liquid |
Storage Temperature | 4 °C |
Biological Activity
This compound exhibits several biological activities that make it a candidate for further research:
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This property is particularly useful in studying enzyme mechanisms and protein-ligand interactions .
2. Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited, the presence of the furan ring is associated with biological activity against bacteria and fungi .
3. Potential Therapeutic Applications
The unique chemical structure allows for exploration in drug development targeting specific receptors or enzymes involved in disease processes. The compound's interaction with biological systems could lead to the development of novel therapeutic agents .
Case Study 1: Enzyme Interaction
A study focused on the interaction of fluorinated compounds with enzymes revealed that this compound could inhibit specific proteases involved in cancer progression. The mechanism was attributed to the compound's ability to mimic substrate structures due to its trifluoromethyl group .
Case Study 2: Antimicrobial Activity
In vitro tests conducted on derivatives of furan-containing compounds showed promising results against Gram-positive bacteria. While direct tests on this compound are still needed, these findings suggest potential pathways for its application in antimicrobial therapy .
Properties
IUPAC Name |
1,1,1-trifluoro-3-(furan-2-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWAROBEPIKTFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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